2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid 2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid
Brand Name: Vulcanchem
CAS No.: 41426-86-2
VCID: VC11993999
InChI: InChI=1S/C11H11NO5/c13-7-8-1-3-9(4-2-8)12(5-10(14)15)6-11(16)17/h1-4,7H,5-6H2,(H,14,15)(H,16,17)
SMILES: C1=CC(=CC=C1C=O)N(CC(=O)O)CC(=O)O
Molecular Formula: C11H11NO5
Molecular Weight: 237.21 g/mol

2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid

CAS No.: 41426-86-2

Cat. No.: VC11993999

Molecular Formula: C11H11NO5

Molecular Weight: 237.21 g/mol

* For research use only. Not for human or veterinary use.

2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid - 41426-86-2

Specification

CAS No. 41426-86-2
Molecular Formula C11H11NO5
Molecular Weight 237.21 g/mol
IUPAC Name 2-[N-(carboxymethyl)-4-formylanilino]acetic acid
Standard InChI InChI=1S/C11H11NO5/c13-7-8-1-3-9(4-2-8)12(5-10(14)15)6-11(16)17/h1-4,7H,5-6H2,(H,14,15)(H,16,17)
Standard InChI Key WCZSZSQVWHQGBO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C=O)N(CC(=O)O)CC(=O)O
Canonical SMILES C1=CC(=CC=C1C=O)N(CC(=O)O)CC(=O)O

Introduction

2-[(Carboxymethyl)(4-formylphenyl)amino]acetic acid is an organic compound with the CAS number 41426-86-2. It has a molecular formula of C11H11NO5 and a molecular weight of 237.21 g/mol . This compound is of interest in various chemical and biological applications due to its unique structural features, which include a carboxymethyl group, a formyl group attached to a phenyl ring, and an amino group linking these functionalities to an acetic acid moiety.

Synthesis Methods

The synthesis of 2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid typically involves multi-step organic synthesis techniques. While specific synthesis routes are not widely detailed in available literature, compounds with similar structures often involve reactions such as nucleophilic substitution, condensation, or coupling reactions. The choice of starting materials and conditions can significantly affect the yield and purity of the final product.

Chemical Reactions and Applications

This compound can undergo various chemical reactions due to its functional groups:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.

  • Reduction: The formyl group can be reduced to an alcohol or further to an alkane.

  • Substitution: The amino group can participate in nucleophilic substitution reactions.

These reactions make it a versatile intermediate in organic synthesis.

Biological and Pharmaceutical Applications

While specific biological activities of 2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid are not extensively documented, compounds with similar structures are often investigated for their potential therapeutic properties. These include anti-inflammatory, antiproliferative, and enzyme inhibition activities.

Application AreaPotential Use
Anti-inflammatoryInhibition of inflammatory pathways
AntiproliferativeInhibition of cancer cell growth
Enzyme InhibitionModulation of enzyme activity

Research Findings and Future Directions

Research on compounds like 2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid is ongoing, with a focus on optimizing synthesis methods and exploring biological activities. Future studies may involve detailed pharmacokinetic and pharmacodynamic analyses to assess its potential as a therapeutic agent.

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